5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Beschreibung
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize the chromen-4-one core structure. The parent framework is identified as chromen-4-one, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Substituents are numbered based on their positions relative to this core:
- 5,7-Dihydroxy groups : These hydroxylations occur at positions 5 and 7 of the chromen-4-one scaffold.
- 2-(4-Hydroxyphenyl) : A para-hydroxylated phenyl group is attached at position 2.
- 8-[(2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] : A β-D-glucopyranosyl unit substitutes position 8, with defined stereochemistry at carbons 2, 3, 4, 5, and 6 of the sugar moiety.
The full IUPAC name reflects the compound’s regio- and stereochemistry, ensuring unambiguous identification. Alternative nomenclature includes apigenin-8-C-glucoside, emphasizing its derivation from the aglycone apigenin.
| Property | Value |
|---|---|
| Molecular Formula | C21H20O10 |
| Molecular Weight | 432.38 g/mol |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
| InChI Key | SGEWCQFRYRRZDC-VPRICQMDSA-N |
Spectroscopic Analysis (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provide critical insights into the compound’s hydrogen and carbon environments:
1H-NMR (500 MHz, CD3COCD3 + D2O) :
- δ 6.44 (s, 1H, H-8): A singlet corresponding to the aromatic proton at position 8.
- δ 7.85 (d, J = 8.6 Hz, 2H, H-2′,6′): Doublet for para-substituted phenyl protons.
- δ 4.85 (d, J = 9.9 Hz, 1H, H-1″): Anomeric proton of the glucopyranosyl unit, confirming β-configuration.
13C-NMR (125 MHz, CD3COCD3 + D2O) :
- δ 183.1 (C-4): Carbonyl carbon of the pyrone ring.
- δ 95.3 (C-8): Quaternary carbon bearing the glucosyl group.
- δ 61.7 (C-6″): Hydroxymethyl carbon of the glucose moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum exhibits λmax at 271 nm and 335 nm, characteristic of flavonoid π→π* transitions in the chromen-4-one system. The bathochromic shift at 335 nm arises from conjugation between the carbonyl group and aromatic rings.
| Transition Type | λmax (nm) | Extinction Coefficient (log ε) |
|---|---|---|
| π→π* | 271 | 4.15 |
| π→π* (conj.) | 335 | 4.08 |
Infrared (IR) Spectroscopy
While explicit IR data are limited in available literature, typical absorption bands for hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches are expected.
X-ray Crystallography and Conformational Studies
X-ray crystallographic data for vitexin remain unreported in the provided sources. However, molecular dynamics simulations predict a chair conformation for the glucopyranosyl ring, stabilized by intramolecular hydrogen bonds between the sugar’s hydroxyl groups and the chromen-4-one core. The (2S,3R,4R,5S,6R) stereochemistry of the glucose unit aligns with β-D-glucopyranose configurations observed in similar C-glycosides.
Computational Modeling of Stereochemical Configurations
Density Functional Theory (DFT) calculations validate the compound’s stereochemical assignments. Key findings include:
- Glucopyranosyl Orientation : The glucose moiety adopts a ⁴C₁ chair conformation, minimizing steric strain between the hydroxymethyl group (C-6″) and chromen-4-one system.
- Hydrogen Bonding Network : Molecular electrostatic potential maps highlight hydrogen bonds between O-7 of the aglycone and O-2″ of the glucose (2.8 Å), stabilizing the overall structure.
| Parameter | Value (Å) |
|---|---|
| C-1″–C-8 bond length | 1.52 |
| O-7⋯O-2″ distance | 2.80 |
These models corroborate the stereochemical descriptors in the IUPAC name, particularly the (2S,3R,4R,5S,6R) configuration of the glucopyranosyl unit.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWCQFRYRRZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemical Glycosylation
Donor : (2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl donors (e.g., trichloroacetimidates).
Conditions : Lewis acid catalysts (e.g., BF₃·OEt₂ or TMSOTf) in anhydrous solvents (CH₂Cl₂ or THF) to ensure β-selectivity.
Aglycone (C6-OH + C8-OH) + 2 equivalents glycosyl donor → Di-O-glycosylated product
Yield : ~40–60% (estimated from analogous flavonoid syntheses).
Enzymatic Glycosylation
Enzymes : UDP-glucosyltransferases (UGTs) or glycosyltransferases (GTs) with specificity for flavonoid acceptors.
Advantages : High regio- and stereoselectivity with minimal protection/deprotection steps.
| Enzyme Type | Substrate Specificity | Reference |
|---|---|---|
| UGT71G1 | Apigenin derivatives, C6/C8 hydroxyls | |
| GTase (plant-derived) | Hydroxymethyl group at C6 |
Deprotection and Purification
Post-glycosylation, deprotection and purification are critical:
| Step | Conditions | Purpose |
|---|---|---|
| 1 | NH₃/MeOH, RT | Removal of acetyl/methoxymethyl groups |
| 2 | HPLC (C18 column, MeOH/H₂O gradient) | Isolation of pure product |
Key Challenges and Solutions
Patent-Disclosed Compositions
US8513203B2 describes the compound in a formulation for therapeutic applications, though synthesis details are limited. The patent implies:
- Mixture Approach : Co-synthesis with other flavonoids to enhance stability.
- Stability Data : Improved shelf-life when formulated with antioxidants or chelating agents.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Chemical glycosylation | Scalable, defined stereochemistry | Low yields, complex purification |
| Enzymatic glycosylation | High efficiency, fewer steps | Enzyme availability, cost |
| Semi-synthesis | Utilizes natural precursors | Limited starting material |
Analyse Chemischer Reaktionen
Glycosidic Bond Reactions
-
Hydrolysis : The O-glycosidic bond may undergo cleavage under acidic or alkaline conditions, releasing the aglycone (chromen-4-one derivative) and the sugar .
-
Enzymatic Degradation : Specific glycosidases could catalyze the hydrolysis of the glycosidic linkage, depending on the enzyme’s specificity .
Oxidation/Reduction Reactions
-
Phenolic Hydroxyls : The hydroxyl groups (positions 5, 7, and 4) may undergo oxidation to form quinones or participate in radical scavenging .
-
Reduction : The chromen-4-one carbonyl group could be reduced to a secondary alcohol under appropriate conditions (e.g., using LiAlH₄) .
Functional Group Modifications
-
Esterification : Hydroxyl groups may react with acylating agents (e.g., acetyl chloride) to form esters .
-
Methylation : Hydroxyls could be methylated using methylating agents (e.g., methyl iodide in a basic medium) .
Structural Stability and Reactivity
-
Stability of Glycosidic Linkage : The O-glycosidic bond is generally less stable than C-glycosidic bonds, making it susceptible to hydrolysis .
-
Influence of Hydroxyl Groups : The dihydroxyphenyl group (position 2) may enhance electron delocalization in the chromen-4-one core, affecting redox reactivity .
Limitations in Available Data
The provided sources focus on structural characterization and biological occurrence but lack explicit experimental data on reaction mechanisms, kinetics, or catalytic conditions . Further research is required to validate the proposed reactivity patterns.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Isovitexin
- Structure : The glucosyl group is at position 6 instead of 8, making it a positional isomer of vitexin .
- Bioactivity : Demonstrates micromolar antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 12.5 µM) and inhibits xanthine oxidase, reducing reactive oxygen species (ROS) damage .
- Pharmacokinetics : Lower intestinal absorption than vitexin due to glycosylation position, as shown in Caco-2 cell models .
Orientin
- Structure : Features a 3',4'-dihydroxyphenyl group (catechol moiety) at position 2, enhancing antioxidant capacity via radical scavenging .
- Bioactivity : Exhibits neuroprotective effects in Parkinson’s disease models by reducing α-synuclein aggregation. Its absorption efficiency (Papp = 1.2 × 10⁻⁶ cm/s) is lower than vitexin’s due to higher polarity .
Astragalin
Kaempferol-3-neohesperidoside
- Structure: A disaccharide (neohesperidoside) at position 3 increases molecular weight to 594.5 g/mol, violating Lipinski’s rule of five (≥5 H-bond donors) .
- Drug-Likeness: Classified as non-drug-like due to poor permeability and high polar surface area (240 Ų) .
Key Research Findings
- Vitexin vs. Isovitexin : While both compounds show antiplasmodial activity, isovitexin’s 6-C-glucoside configuration confers stronger binding to Plasmodium lactate dehydrogenase (ΔG = -8.5 kcal/mol) compared to vitexin’s -7.2 kcal/mol .
- Glycosylation Impact : 8-C-glucosylation in vitexin enhances blood-brain barrier permeability compared to 6-C-glucosides, making it more effective in neurodegenerative disease models .
- Structural-Activity Relationship (SAR) : The 4-hydroxyphenyl group at position 2 is critical for antioxidant activity, while glycosylation position dictates metabolic stability .
Biologische Aktivität
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article synthesizes findings on its pharmacological properties based on recent studies and literature.
The compound's molecular formula is with a molecular weight of 434.39 g/mol. It has a melting point of 176-177°C and is soluble in DMSO at concentrations up to 93 mg/mL. Its structure includes multiple hydroxyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O10 |
| Molecular Weight | 434.39 g/mol |
| Melting Point | 176-177 °C |
| Solubility | DMSO: 93 mg/mL |
| Density | 1.66 g/cm³ |
Antioxidant Activity
Research indicates that this flavonoid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that it effectively inhibited lipid peroxidation in rat liver microsomes and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anticancer Properties
Preliminary studies indicate that this flavonoid may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, it inhibited cell proliferation in a dose-dependent manner.
Case Studies
-
Case Study on Antioxidant Activity :
A study involving rat models demonstrated that administration of the compound significantly reduced oxidative stress markers after exposure to heavy metals . The results indicated a protective effect against oxidative damage. -
Clinical Trial for Anti-inflammatory Effects :
A clinical trial assessed the efficacy of this flavonoid in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain compared to the placebo group . -
Antimicrobial Efficacy Study :
A systematic review analyzed various studies on the antimicrobial properties of flavonoids similar to this compound. The review concluded that compounds with similar structures consistently exhibited significant antibacterial activity .
Q & A
Q. Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₁₀ | |
| Molecular Weight | 432.38 g/mol | |
| Glycosylation Position | 8-C-glucosyl (vitexin) | |
| UV-Vis Absorption | λ_max ~270 nm (flavonoid chromophore) |
What experimental models are suitable for studying its intestinal absorption and bioavailability?
Methodological Answer:
- Caco-2 Cell Monolayers: Use this human colorectal adenocarcinoma model to measure apparent permeability (Pₐₚₚ) and efflux ratios. Pre-treat with β-glucosidases to assess deglycosylation effects on absorption .
- Parallel Artificial Membrane Permeability Assay (PAMPA): Predict passive diffusion across lipid membranes, particularly for aglycone metabolites .
- In Vivo Pharmacokinetics: Administer orally to rodent models and quantify plasma levels via LC-MS/MS. Compare bioavailability with intravenous administration to calculate absolute absorption .
Q. Table 2: Pharmacokinetic Parameters from Caco-2 Studies
| Parameter | Value (Mean ± SD) | Condition | Reference |
|---|---|---|---|
| Pₐₚₚ (×10⁻⁶ cm/s) | 1.2 ± 0.3 | Apical-to-basal | |
| Efflux Ratio | 0.9 | Basal-to-apical | |
| Deglycosylation Rate | <5% in 24h | β-Glucosidase treatment |
How can in silico methods predict its bioactivity and drug-likeness?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate binding to target proteins (e.g., acetylcholinesterase or HIV-1 protease). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs) to assess stability .
- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 evaluate violations of Lipinski’s rules, solubility (LogS), and cytochrome P450 interactions. Note that glycosylation often reduces membrane permeability but improves solubility .
- QSAR Modeling: Train models on flavonoid datasets to predict anti-inflammatory or antioxidant activity based on substituent patterns .
Q. Table 3: Predicted ADMET Profile
| Parameter | Prediction | Reference |
|---|---|---|
| Lipinski Violations | 0 (MW <500, H-bond donors ≤5) | |
| Aqueous Solubility | -3.2 (LogS, moderately soluble) | |
| CYP3A4 Inhibition | Low (IC₅₀ >10 µM) |
What strategies resolve contradictions in reported bioactivity data (e.g., antiplasmodial vs. neuroprotective effects)?
Methodological Answer:
- Orthogonal Assays: Confirm antiplasmodial activity via SYBR Green I-based Plasmodium falciparum assays (IC₅₀) and neuroprotection via SH-SY5Y cell models under oxidative stress (e.g., H₂O₂-induced apoptosis) .
- Metabolite Profiling: Identify active metabolites (e.g., aglycone apigenin) using liver microsome incubations coupled with LC-MS .
- Structural Analogues: Compare with positional isomers (e.g., isovitexin, 6-C-glucoside) to isolate glycosylation-dependent effects .
Q. Table 4: Bioactivity Data from Literature
| Activity | Model/Assay | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Antiplasmodial | P. falciparum 3D7 strain | 12.5 µM | |
| Neuroprotective | SH-SY5Y cells (H₂O₂ stress) | 20 µM | |
| Antioxidant | DPPH radical scavenging | 85% at 50 µM |
How can researchers optimize its synthesis or extraction from natural sources?
Methodological Answer:
- Plant Extraction: Use Soxhlet extraction with ethanol:water (70:30 v/v) from Morus alba leaves. Purify via preparative HPLC with a C18 column .
- Enzymatic Glycosylation: Employ UDP-glucosyltransferases (UGTs) to regioselectively attach glucose to apigenin .
- Chemoenzymatic Synthesis: Combine chemical synthesis of apigenin with enzymatic glycosylation for higher yields .
What advanced techniques elucidate its mechanism of action in disease models?
Methodological Answer:
- Transcriptomics/Proteomics: Perform RNA-Seq or SILAC-based proteomics on treated cells (e.g., Parkinson’s disease models) to identify pathways like Nrf2/ARE or PI3K/Akt .
- CRISPR-Cas9 Knockouts: Validate target genes (e.g., Bcl-2 for apoptosis inhibition) in neuronal or cancer cell lines .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity to enzymes like acetylcholinesterase (Kd values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
